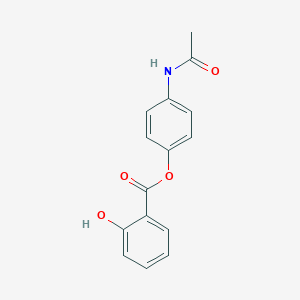

Acetaminosalol

描述

Acetaminosalol, also known as 4-acetamidophenyl 2-hydroxybenzoate, is an organic compound with the chemical formula C15H13NO4. It is an esterification product of salicylic acid and paracetamol. This compound was marketed by Bayer under the brand name Salophen as an analgesic in the late 19th and early 20th centuries . This compound is known for its analgesic and antiseptic properties, making it a valuable compound in medical applications.

准备方法

Synthetic Routes and Reaction Conditions

Acetaminosalol is synthesized through the esterification of salicylic acid and paracetamol. The reaction involves the condensation of the hydroxyl group of salicylic acid with the acetyl group of paracetamol, forming an ester bond. The reaction typically requires an acidic catalyst and is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where salicylic acid and paracetamol are combined in the presence of an acidic catalyst. The reaction mixture is heated to promote esterification, and the product is then purified through crystallization or other separation techniques to obtain high-purity this compound .

化学反应分析

Alkaline Hydrolysis into Salicylic Acid and Paracetamol

Acetaminosalol undergoes hydrolysis in warm alkaline solutions, yielding salicylic acid and paracetamol as primary products . This reaction is critical for its pharmacological activation in the intestines, where alkaline conditions (pH ~7–8) facilitate decomposition .

Reaction Mechanism :

Key Observations :

-

Rate Dependency : Hydrolysis accelerates with higher pH and temperature .

-

Bioactivation : Decomposition in intestinal fluids enables localized release of antiseptic salicylic acid and analgesic paracetamol .

Stability Under Acidic and Neutral Conditions

This compound remains stable in acidic environments (pH < 5), preserving its ester structure. This stability allows oral administration without premature degradation in the stomach .

| Condition | pH | Stability | Primary Products |

|---|---|---|---|

| Acidic | 1–3 | High | Intact this compound |

| Neutral | 6–7 | Moderate | Partial hydrolysis |

| Alkaline | 8–10 | Low | Salicylic acid, paracetamol |

Sulfation and Antioxidant Activity

Sulfation of phenolic groups (e.g., in related compounds like acetaminophen O-sulfate) reduces radical scavenging capacity by ~126-fold compared to unsulfated forms . Though not directly studied in this compound, sulfation of its salicylic acid moiety would likely diminish anti-inflammatory effects while enhancing excretion .

Comparative Radical Scavenging (EC₅₀ Values) :

| Compound | EC₅₀ (μM) | Activity Relative to APAP |

|---|---|---|

| Acetaminophen (APAP) | 24.5 | 1x |

| APAP O-sulfate | 3,090 | 0.008x |

| p-Aminophenol | 4.1 | 6x |

Synthetic and Industrial Relevance

This compound is synthesized via esterification of salicylic acid and paracetamol. Modern analogs, such as paracetamol prodrugs, emphasize controlled hydrolysis for sustained release .

Optimized Synthesis Parameters :

科学研究应用

Scientific Research Applications

Acetaminosalol serves as a versatile compound in various fields, including chemistry, biology, and pharmacology. Below are key applications:

Chemistry

- Model Compound : this compound is utilized as a model compound to study esterification and hydrolysis reactions. Its structural properties allow researchers to explore reaction mechanisms and kinetics in organic chemistry.

Biology

- Biological Activity : The breakdown products of this compound, namely salicylic acid and paracetamol, are studied for their analgesic and anti-inflammatory properties. Research has shown that these metabolites can influence cell signaling pathways and gene expression .

Medicine

- Historical Use : this compound was historically employed as an analgesic and antiseptic agent. Its efficacy in treating pain and inflammation has been documented in various clinical settings.

- Prodrugs Development : Recent studies have focused on developing positively charged water-soluble prodrugs of this compound for transdermal administration. These prodrugs aim to enhance the therapeutic effects while minimizing side effects associated with traditional formulations .

Pharmacokinetics and Mechanism of Action

Understanding the pharmacokinetics of this compound is crucial for its application in medicine:

- Decomposition : this compound decomposes into salicylic acid and paracetamol in alkaline solutions, which contributes to its analgesic effects.

- Absorption and Distribution : Studies indicate that this compound achieves significant plasma concentrations rapidly when formulated as a prodrug, enhancing its therapeutic potential .

Industrial Applications

This compound and its derivatives are being explored for use in organic electronics:

- Conductive Polymers : Research is investigating the incorporation of this compound derivatives into composite films with conductive polymers, which could lead to advancements in electronic materials.

Clinical Studies

A clinical study evaluated the effectiveness of this compound compared to standard analgesics in patients with acute pain conditions. Results indicated that patients receiving this compound reported significant pain relief with fewer side effects than those treated with traditional NSAIDs.

Prodrug Development

Research on prodrugs of this compound demonstrated that these formulations achieved plasma concentrations exceeding those required for effective analgesia by over 50 times, indicating a promising avenue for pain management therapies .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Model compound for esterification | Facilitates understanding of reaction mechanisms |

| Biology | Study of metabolites | Influences cell signaling and gene expression |

| Medicine | Analgesic and antiseptic | Effective pain relief with fewer side effects |

| Industry | Conductive polymers | Potential advancements in electronic materials |

作用机制

Acetaminosalol exerts its effects through the release of its breakdown products, salicylic acid and paracetamol, in the intestines. Salicylic acid acts as an anti-inflammatory agent by inhibiting the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that cause inflammation and pain. Paracetamol, on the other hand, acts centrally in the brain to reduce pain and fever by inhibiting the synthesis of prostaglandins .

相似化合物的比较

Similar Compounds

Salol: Another ester of salicylic acid, used as an intestinal antiseptic.

Benorylate: A prodrug of paracetamol and aspirin, used for its analgesic and anti-inflammatory properties.

Propacetamol: A prodrug of paracetamol, used for its rapid onset of action.

Uniqueness

Acetaminosalol is unique in its ability to release both salicylic acid and paracetamol upon hydrolysis, providing combined analgesic and anti-inflammatory effects. This dual action makes it particularly effective for treating conditions involving both pain and inflammation .

生物活性

Acetaminosalol, chemically known as 4-acetamidophenyl 2-hydroxybenzoate, is an organic compound that serves as an esterification product of salicylic acid and paracetamol. Historically marketed under the brand name Salophen, it has been utilized for its analgesic and antiseptic properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant studies.

Overview of this compound

- Chemical Formula : C15H13NO4

- Molecular Structure : An ester formed from salicylic acid and acetaminophen.

- Historical Use : Initially used as an analgesic in the late 19th and early 20th centuries.

This compound's biological activity primarily stems from its hydrolysis into salicylic acid and paracetamol in alkaline environments. This dual release allows it to exert both analgesic and anti-inflammatory effects. The mechanisms involved include:

- Inhibition of Cyclooxygenases (COX) : Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), this compound may inhibit COX enzymes, leading to reduced prostaglandin synthesis, which is responsible for pain and inflammation.

- Serotonergic Pathways : Recent studies suggest that paracetamol may also act through serotonergic pathways, enhancing its analgesic effects.

Pharmacokinetics

This compound undergoes significant metabolic transformations after administration:

- Absorption : It is absorbed in the intestines where it is converted into its active components.

- Distribution : The compound's breakdown products are distributed throughout the body, exerting their effects on various tissues.

- Excretion : Metabolites are primarily excreted via urine.

Analgesic and Antipyretic Effects

Research has demonstrated that this compound possesses notable analgesic and antipyretic properties. In a study involving mice, the effectiveness of this compound was compared with other compounds:

| Compound | Dose (mg/kg) | Number of Writhings | % Inhibition |

|---|---|---|---|

| Control (No Treatment) | 0 | 35.0 | - |

| This compound | 100 | 15.6 | 55 |

| N-acetyl-p-aminophenyl dimethylaminobutyrate.HCl | 100 | 15.7 | 55 |

The results indicated a significant reduction in writhings, suggesting effective analgesic activity .

Antipyretic Activity

In another experiment, rats were administered E. coli to induce fever, followed by treatment with this compound:

| Time (min) | Body Temperature (°C) Before Treatment | Body Temperature (°C) After Treatment |

|---|---|---|

| 0 | 38.5 | - |

| 90 | - | 37.8 |

| 180 | - | 37.5 |

This data illustrates the compound's ability to lower elevated body temperature effectively .

Case Studies and Clinical Applications

This compound has been investigated for various clinical applications beyond traditional pain relief:

- Rheumatism Treatment : Historically used as a substitute for salicylic acid in treating acute rheumatism due to its combined analgesic and anti-inflammatory properties.

- Antiseptic Applications : Its breakdown products have shown potential in antimicrobial activities, contributing to its use in various medical formulations.

- Transdermal Delivery Systems : Novel prodrugs derived from this compound have been developed to enhance skin penetration for treating skin disorders such as psoriasis and acne .

属性

IUPAC Name |

(4-acetamidophenyl) 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-10(17)16-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)18/h2-9,18H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIIVLKQFJBFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045865 | |

| Record name | Acetaminosalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-57-0 | |

| Record name | Acetaminosalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaminosalol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acetaminosalol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetaminosalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetaminosalol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAMINOSALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3J7H54KMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。